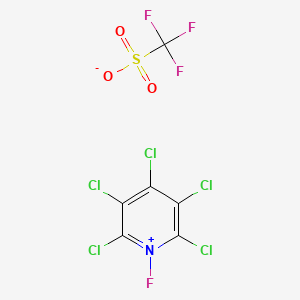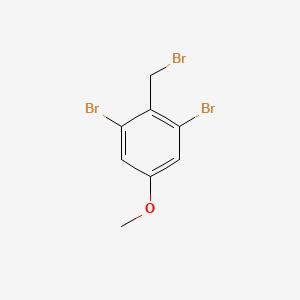![molecular formula C15H24O4Si B3039814 2-[4-[Tert-butyl(dimethyl)silyl]oxy-3-methoxyphenyl]acetic acid CAS No. 1344662-01-6](/img/structure/B3039814.png)
2-[4-[Tert-butyl(dimethyl)silyl]oxy-3-methoxyphenyl]acetic acid
Vue d'ensemble
Description
2-[4-[Tert-butyl(dimethyl)silyl]oxy-3-methoxyphenyl]acetic acid is an organic compound that features a tert-butyl(dimethyl)silyl group, a methoxy group, and a phenylacetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[Tert-butyl(dimethyl)silyl]oxy-3-methoxyphenyl]acetic acid typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The reaction is carried out in a solvent like dimethylformamide (DMF) at room temperature . The methoxy group is introduced via methylation reactions, often using methyl iodide (CH3I) and a base like potassium carbonate (K2CO3) in an aprotic solvent .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-[Tert-butyl(dimethyl)silyl]oxy-3-methoxyphenyl]acetic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents include tert-butyl(dimethyl)silyl chloride (TBDMS-Cl), methyl iodide (CH3I), potassium carbonate (K2CO3), potassium permanganate (KMnO4), chromium trioxide (CrO3), lithium aluminum hydride (LiAlH4), and sodium borohydride (NaBH4). Reaction conditions typically involve aprotic solvents like DMF and temperatures ranging from room temperature to slightly elevated temperatures .
Major Products
Major products formed from these reactions include silyl-protected alcohols, methoxy-substituted phenylacetic acids, and various oxidation or reduction products depending on the specific reaction conditions .
Applications De Recherche Scientifique
2-[4-[Tert-butyl(dimethyl)silyl]oxy-3-methoxyphenyl]acetic acid has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-[4-[Tert-butyl(dimethyl)silyl]oxy-3-methoxyphenyl]acetic acid involves its ability to act as a protecting group for hydroxyl functionalities. The tert-butyl(dimethyl)silyl group provides steric hindrance, protecting the hydroxyl group from unwanted reactions. This protection is crucial in multi-step organic syntheses where selective reactions are required .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[Tert-butyl(dimethyl)silyl]oxyacetic acid: Similar in structure but lacks the methoxy group on the phenyl ring.
(Tert-butyldimethylsilyloxy)acetaldehyde: Contains a similar silyl-protecting group but differs in the aldehyde functionality.
tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: Features a similar silyl group but is part of a more complex indole structure.
Uniqueness
2-[4-[Tert-butyl(dimethyl)silyl]oxy-3-methoxyphenyl]acetic acid is unique due to the combination of the silyl-protecting group, the methoxy substituent, and the phenylacetic acid moiety. This combination provides specific reactivity and stability characteristics that are valuable in synthetic organic chemistry .
Propriétés
IUPAC Name |
2-[4-[tert-butyl(dimethyl)silyl]oxy-3-methoxyphenyl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O4Si/c1-15(2,3)20(5,6)19-12-8-7-11(10-14(16)17)9-13(12)18-4/h7-9H,10H2,1-6H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEEJJVYXDBUVSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=C(C=C(C=C1)CC(=O)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O4Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.43 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl isocyanide](/img/structure/B3039733.png)
![2-[(3-Fluoro-4-methoxyphenyl)sulphonylamino]propanoic acid](/img/structure/B3039736.png)

![N-[2-[3,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B3039738.png)
![3-[(1E)-(hydroxyimino)methyl]-4H-chromen-4-one](/img/structure/B3039739.png)
![1,1,2,2,3,3,4,4-Octafluoro-5-({[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]methoxy}methoxy)pentane](/img/structure/B3039740.png)


![2-[(2,2,3,3,4,4,5,5-Octafluoropentyl)oxy]-1,3-dioxolane](/img/structure/B3039744.png)




